

Application Notes and Protocols for Sharpless Epoxidation with DIPT Catalyst

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Compound of Interest

Compound Name: *Diisopropyl tartrate*

CAS No.: 91007-92-0

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing the Sharpless asymmetric epoxidation of allylic alcohols using a catalyst system derived from titanium(IV) isopropoxide and D-(-)-**diisopropyl tartrate** (DIPT). This enantioselective reaction is a cornerstone of modern organic synthesis, enabling the predictable and highly selective formation of chiral 2,3-epoxyalcohols, which are versatile intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][2]

Overview

The Sharpless epoxidation, a Nobel Prize-winning reaction, utilizes a chiral catalyst to deliver an oxygen atom to one face of an alkene, resulting in a product with high enantiomeric excess (ee).[3] The catalyst is formed in situ from titanium(IV) isopropoxide [Ti(Oi-Pr)₄] and a chiral dialkyl tartrate, in this case, D-(-)-DIPT.[2][4] Tert-butyl hydroperoxide (TBHP) serves as the terminal oxidant.[2] The choice of the D-(-) enantiomer of DIPT directs the epoxidation to a specific face of the allylic alcohol, leading to a predictable stereochemical outcome. A key improvement to the original protocol is the use of molecular sieves, which remove trace

amounts of water that can deactivate the catalyst, thus allowing for the use of catalytic amounts of the titanium complex.[3]

Quantitative Data Summary

The following table summarizes the results of Sharpless epoxidation for various allylic alcohols using the $\text{Ti}(\text{O}i\text{-Pr})_4/\text{D-(-)-DIPT}$ catalyst system. The data highlights the high yields and enantioselectivities achievable with this method.

Allylic Alcohol Substrate	Reaction Time (h)	Temperature (°C)	Yield (%)	Enantiomeric Excess (ee) (%)
(E)-2-Hexen-1-ol	3	-20	89	>98
Geraniol	2	-20	65	90
Cinnamyl alcohol	3	-20	89	>98
α -Phenylcinnamyl alcohol	2	-35	79	>98
(Z)-3-Nonen-1-ol	42	-12	63	>80

Data compiled from various sources.

Experimental Protocols

This section provides a detailed, step-by-step protocol for carrying out the Sharpless asymmetric epoxidation with D-(-)-DIPT.

3.1. Materials and Reagents

- Allylic alcohol
- D-(-)-**Diisopropyl tartrate** (D-(-)-DIPT)
- Titanium(IV) isopropoxide [$\text{Ti}(\text{O}i\text{-Pr})_4$]

- Anhydrous tert-butyl hydroperoxide (TBHP) in a hydrocarbon solvent (e.g., decane or toluene)
- Anhydrous dichloromethane (CH₂Cl₂)
- Powdered, activated 4Å molecular sieves
- Inert gas (Argon or Nitrogen)
- Cooling bath (e.g., dry ice/acetone)
- Quenching solution (e.g., saturated aqueous ferrous sulfate or water)
- Extraction solvent (e.g., dichloromethane)
- Brine (saturated aqueous NaCl)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

3.2. Reaction Setup and Procedure

- Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an inert gas inlet is charged with powdered 4Å molecular sieves (approximately 0.5-1.0 g per 10 mmol of the allylic alcohol).
[1]
- Solvent Addition and Cooling: Anhydrous dichloromethane is added to the flask, and the resulting suspension is cooled to -20 °C using a suitable cooling bath.[1]
- Catalyst Formation:
 - To the stirred suspension, add D-(-)-**diisopropyl tartrate** (0.06 equivalents) via syringe.[1]
 - Slowly add titanium(IV) isopropoxide (0.05 equivalents) to the mixture.[1] The solution will typically turn a pale yellow.

- Stir the mixture for at least 30 minutes at -20 °C to allow for the formation of the chiral catalyst complex.[1]
- Addition of Oxidant: Add a solution of tert-butyl hydroperoxide (1.5-2.0 equivalents) dropwise to the reaction mixture, ensuring the internal temperature remains at or below -20 °C.[1]
- Addition of Substrate: Add the allylic alcohol (1.0 equivalent) to the reaction mixture.[1]
- Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).[1]

3.3. Work-up and Purification

- Quenching: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ferrous sulfate while maintaining the cold temperature.[1]
- Warming and Stirring: The mixture is then allowed to warm to room temperature and stirred vigorously for at least one hour. This helps to break up the titanium complexes.[1]
- Extraction: The layers are separated, and the aqueous layer is extracted multiple times with dichloromethane.[1]
- Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.[1]
- Purification: The crude epoxy alcohol is purified by flash column chromatography on silica gel.[4]

Visualizations

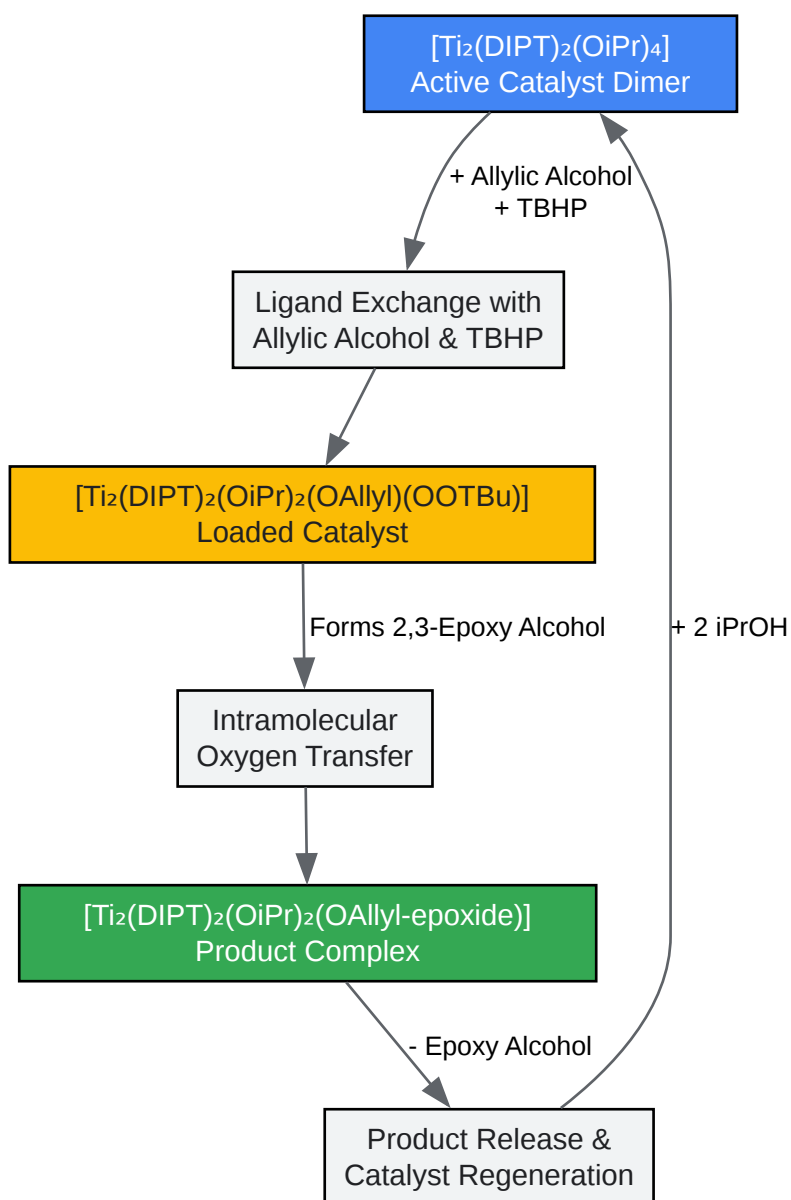
4.1. Experimental Workflow



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Caption: Experimental workflow for the Sharpless asymmetric epoxidation.

4.2. Catalytic Cycle



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Caption: Simplified catalytic cycle of the Sharpless asymmetric epoxidation.

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References

- [1. dalalinstitute.com](https://dalalinstitute.com) [dalalinstitute.com]
- [2. schlegelgroup.wayne.edu](https://schlegelgroup.wayne.edu) [schlegelgroup.wayne.edu]
- [3. youtube.com](https://youtube.com) [youtube.com]
- [4. benchchem.com](https://benchchem.com) [benchchem.com]
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